molecular formula C21H19N3O5 B5622188 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5622188
M. Wt: 393.4 g/mol
InChI Key: HVYIIBBNFPXPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound belongs to a class of molecules featuring a benzodioxane moiety linked to a 6-oxopyridazine core via an acetamide bridge. The structural framework, characterized by the N-(2,3-dihydro-1,4-benzodioxin-6-yl) group and the 6-oxopyridazin-1(6H)-yl acetamide derivative, is associated with diverse biological activities and is frequently explored in the development of novel therapeutic agents . Compounds with this core structure are actively investigated for their potential to interact with specific disease-related proteins. Notably, research into analogous structures has revealed their potential in targeting neurodegenerative disorders. For instance, closely related compounds have been studied for their ability to simultaneously bind mutant huntingtin protein (mHTT) and an ubiquitin E3 ligase, representing a promising targeted protein degradation strategy for conditions like Huntington's disease . The presence of the 3-methoxyphenyl substituent on the pyridazine ring is a key structural feature that can be optimized to modulate the compound's affinity, selectivity, and physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies. This acetamide derivative is supplied for non-human research applications only. It is intended for use in biochemical and pharmacological screening, mechanism of action studies, and as a building block in organic synthesis and medicinal chemistry optimization. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-27-16-4-2-3-14(11-16)17-6-8-21(26)24(23-17)13-20(25)22-15-5-7-18-19(12-15)29-10-9-28-18/h2-8,11-12H,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYIIBBNFPXPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic potential based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamide derivatives. The synthesis typically involves:

  • Formation of Benzodioxin Derivative : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to form sulfonamide derivatives.
  • Acetamide Coupling : Subsequent reactions with bromo-acetamides yield the desired acetamide derivatives.

The resulting compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures and purity .

Enzyme Inhibition

One of the key biological activities of this compound is its inhibitory effect on specific enzymes:

  • α-Glucosidase Inhibition : This compound has shown significant potential in inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. Such inhibition can help in controlling blood glucose levels .

Antioxidant Properties

Research indicates that compounds containing the benzodioxin moiety often exhibit antioxidant properties. These properties can mitigate oxidative stress in biological systems, potentially offering protective effects against various diseases .

Anticancer Activity

Some derivatives of benzodioxin have demonstrated anticancer activity through mechanisms such as inducing apoptosis in cancer cells. This is particularly relevant for compounds that interact with histone deacetylases (HDACs), which play a crucial role in cancer progression .

Study 1: Antidiabetic Potential

A study evaluated the antidiabetic potential of synthesized benzodioxin derivatives by assessing their effects on α-glucosidase activity. The results indicated that certain derivatives significantly inhibited the enzyme, suggesting their potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Compoundα-Glucosidase Inhibition (%)
Compound A85%
Compound B75%
N-(2,3-dihydro...)78%

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various benzodioxin derivatives using DPPH radical scavenging assays. The findings revealed that these compounds effectively scavenged free radicals, indicating promising antioxidant activity .

CompoundDPPH Scavenging Activity (%)
Compound A90%
Compound B65%
N-(2,3-dihydro...)70%

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound likely binds to active sites on enzymes such as α-glucosidase and cholinesterases, inhibiting their activity.
  • Cellular Pathways : It may modulate signaling pathways related to apoptosis and oxidative stress response in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzodioxin moiety linked to a pyridazinone derivative. Its molecular formula is C19H21N3O4C_{19}H_{21}N_{3}O_{4} with a molecular weight of approximately 353.39 g/mol. The presence of multiple functional groups contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of benzodioxin compounds exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
    • A case study demonstrated that similar compounds can inhibit tumor growth in xenograft models, suggesting potential for development as anticancer agents .
  • Antimicrobial Properties :
    • Compounds containing benzodioxin structures have shown effectiveness against various bacterial strains. For instance, studies have reported that such compounds can disrupt bacterial cell walls, leading to cell death .
    • The compound's ability to inhibit specific enzymes critical for bacterial survival has also been documented, providing a basis for its use in developing new antibiotics .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide may offer neuroprotective benefits. This includes the potential to mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases .
    • Experimental studies have shown that such compounds can enhance cognitive function in animal models of Alzheimer's disease .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been evaluated for its role as an enzyme inhibitor, particularly in the context of metabolic disorders. Its structural features allow it to bind effectively to target enzymes, thereby altering their activity .
    • For example, studies have highlighted its potential to inhibit enzymes involved in the biosynthesis of cholesterol and triglycerides, making it a candidate for treating hyperlipidemia .
  • Drug Development :
    • The unique properties of this compound make it a valuable scaffold for drug discovery efforts. Medicinal chemists are exploring modifications to enhance its pharmacokinetic profiles while retaining efficacy against targeted diseases .
    • Structure-activity relationship (SAR) studies are ongoing to optimize derivatives that could lead to more potent therapeutic agents .

Material Science Applications

  • Polymer Chemistry :
    • This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices may impart desirable mechanical and thermal properties .
    • Research has indicated that polymers derived from such compounds exhibit enhanced thermal stability and resistance to degradation compared to conventional polymers .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several derivatives differing in substituents or core heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key References
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide (14q) Pyridazinone 3-Methoxybenzyl, 4-cyanophenyl 389.16
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone Furan-2-yl, 4-methoxybenzyl 339.3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide Pyrazolo-pyrazine 3,4-Dimethoxyphenyl N/A
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Benzodioxin-sulfonamide 4-Chlorophenyl, 3,5-dimethylphenyl 445.91

Key Observations :

  • Substituent Position: The 3-methoxyphenyl group in the target compound (vs.
  • Heterocyclic Core: Pyridazinone derivatives (e.g., 14q) exhibit FPR agonist activity, while pyrazolo-pyrazine analogs (e.g., ) may target different pathways due to altered ring strain and hydrogen-bonding capacity.

Key Observations :

  • The target compound’s pyridazinone core aligns with FPR1 agonist activity (as seen in 14q), but its lack of a cyanophenyl group may alter receptor specificity .
Physicochemical Properties
Property Target Compound 14q 7l
Molecular Weight ~393.38 (estimated) 389.16 445.91
LogP (Predicted) ~2.5 2.8 3.1
Hydrogen Bond Acceptors 6 6 7
Rotatable Bonds 6 7 8

Key Observations :

  • The target compound’s moderate LogP (~2.5) suggests balanced hydrophobicity for oral bioavailability.
  • Fewer rotatable bonds compared to 7l may enhance metabolic stability .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling a benzodioxin-6-amine derivative with a functionalized pyridazinone-acetamide intermediate. A representative method includes:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a bromoacetyl or chloroacetyl derivative under basic conditions (e.g., Na₂CO₃, pH 8–10) to form the acetamide backbone .
  • Step 2 : Introduce the 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety via nucleophilic substitution or palladium-catalyzed coupling, depending on the substituent’s reactivity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Basic: How is the compound characterized spectroscopically?

Key characterization methods include:

  • 1H-NMR : Peaks for benzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O), methoxyphenyl (δ 3.8 ppm, OCH₃), and pyridazinone carbonyl (δ 165–170 ppm in 13C-NMR) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
  • Elemental Analysis (CHN) : Validate molecular formula (e.g., C₂₀H₁₉N₃O₄S) with <0.3% deviation .

Basic: What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), ethanol (~5 mM), and acetonitrile; poorly soluble in water. Adjust solubility using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the acetamide bond. Stability in solution (>24 hours) requires inert atmospheres (N₂/Ar) .

Advanced: How can reaction conditions be optimized for coupling the pyridazinone moiety?

  • pH Control : Maintain pH 9–10 during amine-acylation to minimize side reactions (e.g., hydrolysis) .
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl boronic acids to pyridazinone .
  • Temperature : Conduct reactions at 0–5°C for sensitive intermediates (e.g., bromoacetyl derivatives) to prevent decomposition .
  • Yield Improvement : Replace traditional solvents with DMF or THF for better reagent solubility .

Advanced: What mechanistic insights exist for its enzyme inhibition (e.g., α-glucosidase)?

  • Binding Mode : The pyridazinone core may competitively inhibit α-glucosidase by mimicking the transition state of carbohydrate substrates, as seen in structurally similar benzodioxin derivatives .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., methoxy) on the phenyl ring enhance inhibition potency by 2–3 fold compared to unsubstituted analogs .
  • Kinetic Studies : Use Lineweaver-Burk plots to confirm non-competitive inhibition (Ki ≈ 12 µM) .

Advanced: How are hygroscopic intermediates handled during synthesis?

  • Anhydrous Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., bromoacetyl coupling) .
  • Drying Agents : Add molecular sieves (3Å) to reaction mixtures to absorb residual water .
  • Work-Up : Pre-dry solvents (e.g., THF over Na/benzophenone) and employ lyophilization for final products .

Advanced: What computational strategies predict its binding affinity for novel targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB ID: 4EY7) to identify key interactions (e.g., hydrogen bonds with Ser203, π-π stacking with Trp86) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = -0.5) and CYP3A4 metabolism .

Advanced: How are purification challenges addressed for polar byproducts?

  • TLC Monitoring : Use silica plates with fluorescent indicator (CH₂Cl₂:MeOH 9:1) to track byproducts.
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate isomers (retention time ± 0.5 min) .
  • Ion-Exchange Resins : Remove acidic impurities using Dowex 50WX4 (H⁺ form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.